molecular formula C16H13ClN2O2S B11442193 N-(3-chlorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-(3-chlorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B11442193
M. Wt: 332.8 g/mol
InChI Key: DKLYPNNIDLTJAP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C16H13ClN2O2S/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20)

InChI Key

DKLYPNNIDLTJAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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